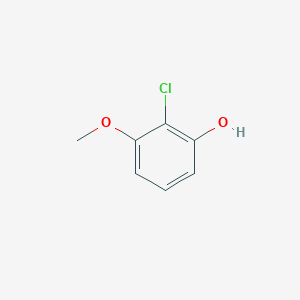

2-Chloro-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574849 | |

| Record name | 2-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72232-49-6 | |

| Record name | 2-Chloro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methoxyphenol synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyphenol

Abstract

This compound is a substituted phenolic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring chloro, hydroxyl, and methoxy groups, provides multiple reactive sites for further chemical elaboration. This guide provides a comprehensive overview of the logical and prevalent synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We delve into the strategic considerations for precursor synthesis and subsequent regioselective chlorination, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory and process development efforts.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. For a target molecule like this compound, a direct, single-step synthesis from simple precursors is not feasible due to the difficulty of controlling the precise placement of three different substituents. Therefore, a multi-step approach is necessary.

The most logical and industrially viable strategy involves a two-stage process:

-

Synthesis of the Precursor: Formation of the core 3-methoxyphenol structure.

-

Regioselective Chlorination: Introduction of the chlorine atom at the C2 position, ortho to the hydroxyl group.

This guide will focus primarily on this pathway, elucidating the chemical principles that govern each step and providing a robust, field-tested protocol.

Caption: Overall two-step synthesis strategy for this compound.

Part I: Synthesis of the 3-Methoxyphenol Precursor

The most common and cost-effective starting material for 3-methoxyphenol is resorcinol (1,3-dihydroxybenzene).[1][2] The primary challenge in this step is achieving selective mono-methylation to avoid the formation of the di-methylated byproduct, 1,3-dimethoxybenzene.

Reaction Chemistry: Selective O-Methylation

The reaction proceeds via a Williamson ether synthesis mechanism. Resorcinol is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion then attacks the methylating agent, typically dimethyl sulfate.

Causality Behind Experimental Choices:

-

Methylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent, making it suitable for this transformation.[2]

-

Base and Solvent System: The reaction is often performed in a biphasic system (e.g., toluene-water) with sodium hydroxide as the base.[2] This setup allows the resorcinol and the resulting phenoxide to reside primarily in the aqueous phase, while the organic-soluble dimethyl sulfate and the product can be separated.

-

Phase Transfer Catalyst (PTC): To overcome the phase boundary and enhance the reaction rate, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) is often employed.[2] The PTC facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the dimethyl sulfate. This significantly improves yield and reaction reproducibility, especially upon scale-up.[2]

-

Stoichiometry Control: Using a slight excess of the methylating agent ensures complete consumption of the resorcinol, but a large excess must be avoided to minimize the formation of the di-methylated byproduct. Controlling the stoichiometry is critical for selectivity.[2]

Quantitative Data and Reaction Parameters

The following table summarizes optimized process conditions for the selective mono-methylation of resorcinol, based on established methods.[2]

| Parameter | Value / Condition | Rationale |

| Starting Material | Resorcinol | Commercially available and cost-effective dihydroxybenzene. |

| Methylating Agent | Dimethyl Sulfate | High reactivity and accessibility. |

| Base | Sodium Hydroxide (aq. solution) | Efficiently forms the phenoxide nucleophile. |

| Solvent System | Toluene-Water (Biphasic) | Allows for easy separation and workup. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Enhances reaction rate by facilitating inter-phase transport. |

| Molar Ratio (Resorcinol:DMS) | 1 : 1.2 | Slight excess of DMS drives the reaction to completion while minimizing di-methylation. |

| Reaction Temperature | 80 °C | Provides sufficient activation energy without promoting excessive side reactions. |

| Reaction Time | 8 hours | Allows for high conversion. |

| Typical Yield | ~66% | Good yield for a selective reaction on a multifunctional starting material. |

| Product Purity (Post-Distillation) | >96% (GC) | Achievable with standard purification techniques. |

Part II: Regioselective Chlorination of 3-Methoxyphenol

With the 3-methoxyphenol precursor in hand, the next critical step is the introduction of a chlorine atom at the C2 position. This is an electrophilic aromatic substitution reaction, where the regiochemical outcome is dictated by the directing effects of the existing hydroxyl (-OH) and methoxy (-OCH3) groups.

Mechanistic Considerations and Regioselectivity

Both the -OH and -OCH3 groups are strong activating groups and are ortho, para-directors.

-

The hydroxyl group at C1 directs electrophiles to positions C2, C4, and C6.

-

The methoxy group at C3 directs electrophiles to positions C2, C4, and C6.

Therefore, positions C2, C4, and C6 are all electronically activated. The key to achieving the desired 2-chloro isomer lies in exploiting the subtle differences in their activating strength and steric hindrance. The hydroxyl group is generally a more powerful activating group than the methoxy group. Thus, substitution is expected to occur primarily at the positions ortho and para to the -OH group (C2, C4, C6).

Chlorination at C2 is favored over C6 due to the steric bulk of the methoxy group at C3, which partially shields the C2 position but can also influence the transition state. Achieving high selectivity for the 2-chloro isomer over the 4-chloro and 6-chloro isomers often requires careful selection of the chlorinating agent and optimization of reaction conditions (temperature, solvent).

Common Chlorinating Agents:

-

Sulfuryl Chloride (SO₂Cl₂): A versatile and effective reagent for the chlorination of phenols. It can provide good yields of monochlorinated products under controlled conditions.

-

N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer higher selectivity in some cases, reducing the risk of over-chlorination.

-

Hypochlorous Acid (HOCl): Often used in aqueous systems, its reactivity can be moderated to control chlorination.[3]

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating steps for reaction monitoring, workup, purification, and purity analysis.

Protocol 1: Synthesis of 3-Methoxyphenol from Resorcinol[2]

Materials:

-

Resorcinol (11.0 g, 0.1 mol)

-

Dimethyl sulfate (15.1 g, 0.12 mol)

-

Sodium hydroxide (2 mol/L solution, 50 mL)

-

Tetrabutylammonium bromide (TBAB) (0.5 g)

-

Toluene (75 mL)

-

Ice acetic acid

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 mol/L sodium hydroxide solution (50 mL).

-

Heating: Stir the mixture and heat to 80°C.

-

Addition of Methylating Agent: Add dimethyl sulfate (15.1 g) dropwise over 30-45 minutes, maintaining the temperature at 80°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours. Monitor the reaction progress by TLC or GC if desired.

-

Workup: Cool the reaction mixture to room temperature. Carefully adjust the pH to weakly acidic using ice acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.

-

Washing and Drying: Combine the organic phases and wash sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the toluene under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa).[2]

-

Analysis: The final product, 3-methoxyphenol, should be a clear liquid. Confirm purity (>96%) by GC analysis.

Protocol 2: Proposed Synthesis of this compound

Materials:

-

3-Methoxyphenol (12.4 g, 0.1 mol)

-

Sulfuryl chloride (SO₂Cl₂) (14.8 g, 0.11 mol)

-

Dichloromethane (DCM) (200 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve 3-methoxyphenol (12.4 g) in DCM (200 mL) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Cool the solution to 0°C in an ice bath.

-

Addition of Chlorinating Agent: Add a solution of sulfuryl chloride (14.8 g) in DCM (50 mL) dropwise to the stirred solution over 1 hour. Maintain the temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the product and disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding it to 100 mL of cold saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel or by vacuum distillation to isolate the this compound isomer.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry. Assess purity by GC or HPLC.

Caption: Experimental workflow for the chlorination of 3-methoxyphenol.

Conclusion

The synthesis of this compound is most effectively approached via a two-step sequence involving the selective mono-methylation of resorcinol followed by the regioselective chlorination of the resulting 3-methoxyphenol intermediate. Success in this synthesis hinges on precise control over reaction conditions—particularly stoichiometry, temperature, and the choice of reagents—to manage selectivity and maximize yield. The protocols and strategic insights provided in this guide offer a robust framework for researchers and process chemists to produce this valuable chemical building block with high purity and efficiency.

References

-

3-Methoxyphenol synthesis. ChemicalBook.

-

How to Optimize the Synthesis of 3-Methoxyphenol? Guidechem.

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH).

-

3-Methoxyphenol | 150-19-6. ChemicalBook.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxyphenol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3-methoxyphenol (CAS No: 72232-49-6), a substituted phenol of interest to researchers in synthetic chemistry and drug discovery. This document synthesizes available data with theoretical principles to offer a robust profile of the molecule, covering its structural, physical, and spectroscopic characteristics. Methodologies for empirical determination of key properties are detailed, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. This guide is intended to serve as a foundational resource for scientists handling or investigating this compound.

Introduction and Molecular Identity

This compound is a halogenated and ether-substituted phenolic compound. The unique arrangement of its functional groups—a hydroxyl, a chloro, and a methoxy group on a benzene ring—imparts a specific set of electronic and steric properties that are of significant interest in medicinal chemistry and material science. The chloro and methoxy groups, for instance, are prevalent in pharmaceuticals, where they are used to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Understanding the fundamental physicochemical properties of this scaffold is therefore crucial for its effective application.

Chemical Structure and Identification

The molecular identity of this compound is defined by its structural formula and internationally recognized identifiers.

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| CAS Number | 72232-49-6 | [3][4] |

| Molecular Formula | C₇H₇ClO₂ | [3][4][5] |

| Molecular Weight | 158.58 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Chloro-3-hydroxyanisole | [3] |

| SMILES | COC1=CC=CC(=C1Cl)O | [4] |

| InChI Key | QGLVWTFUWVTDEQ-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physical and chemical behaviors of this compound are dictated by its structure. The following table summarizes its key properties based on computed data and established chemical principles, as specific experimental values are not widely reported in the literature.

| Property | Value / Description | Rationale & Significance |

| Physical State | Predicted to be a solid at room temperature. | Based on the melting point of the related isomer, 2-chloro-6-methoxyphenol (52.9 °C).[6][7] Substituted phenols are often crystalline solids. |

| Melting Point | Experimental data not available. | Crucial for purity assessment and formulation. Can be determined via DSC (see Section 4.1). |

| Boiling Point | Predicted: 217.9 ± 20.0 °C (for isomer) | [7] Important for purification by distillation and assessing volatility. |

| Solubility | Predicted to have low solubility in water but good solubility in organic solvents (e.g., ethanol, ether, chloroform). | The phenolic hydroxyl group allows for some aqueous solubility, but the chlorinated aromatic ring dominates, favoring nonpolar solvents.[8][9] |

| Acidity (pKa) | Predicted to be more acidic than phenol (pKa < 9.9). | The electron-withdrawing inductive effects (-I) of both the chloro and meta-methoxy groups stabilize the conjugate phenoxide base, increasing acidity.[10][11] |

| Lipophilicity (XLogP3) | 2.2 | [3] This computed value indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |

Acidity and pKa: An Analysis of Substituent Effects

The acidity of the phenolic proton is a defining chemical characteristic. It is highly influenced by the electronic effects of the substituents on the aromatic ring.

-

Phenol Baseline: Phenol itself has a pKa of approximately 9.98.[10]

-

Chloro Group (-I, -M effect): The chlorine atom at the ortho position is strongly electron-withdrawing via the inductive effect (-I), which stabilizes the negative charge of the resulting phenoxide ion. This effect increases the acidity (lowers the pKa).

-

Methoxy Group (-I, +M effect): The methoxy group at the meta position exerts an electron-withdrawing inductive effect (-I).[10] Crucially, from the meta position, its electron-donating mesomeric effect (+M) cannot delocalize into the phenoxide oxygen. Therefore, only the acid-strengthening inductive effect is operative.

Given that both substituents exert an acid-strengthening effect, the pKa of this compound is predicted to be significantly lower than that of phenol. For comparison, 3-methoxyphenol has a pKa of 9.65.[10] The addition of the ortho-chloro group should lower this value further.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for this compound are not publicly available, a theoretical profile can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks corresponding to the methoxy group's C-H bonds will appear just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands for the phenol and aryl ether C-O bonds will be present in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹, will indicate the C-Cl bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Ar-H (Aromatic Protons): Three protons on the aromatic ring will appear as multiplets in the 6.5-7.5 ppm range. Their specific chemical shifts and coupling patterns (splitting) will depend on the electronic environment created by the three substituents.

-

-OCH₃ (Methoxy Protons): A sharp singlet, integrating to 3H, is expected around 3.8-4.0 ppm.

-

-OH (Phenolic Proton): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appears between 4-7 ppm. It can be confirmed by D₂O exchange.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, C3) will be significantly downfield.

-

Methoxy Carbon: A signal for the -OCH₃ carbon is expected around 55-60 ppm.

-

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will appear at m/z = 158.

-

A characteristic isotopic pattern will be observed due to the presence of chlorine. There will be a significant M+2 peak at m/z = 160, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive indicator of a monochlorinated compound.

-

Experimental Protocols for Property Determination

To ensure the generation of high-quality, reliable data, standardized experimental protocols are paramount. The following section details methodologies for determining key physicochemical properties, with an emphasis on the scientific rationale for each step.

Workflow for Comprehensive Physicochemical Characterization

The logical flow of experiments is critical for efficient and accurate characterization of a new or uncharacterized compound like this compound.

Caption: A logical workflow for the systematic characterization of this compound.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional capillary methods for its superior accuracy, requirement for a small sample size, and its ability to provide additional thermodynamic information, such as the enthalpy of fusion. This makes it the gold standard in industrial and research settings.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration provides a direct measure of a compound's acid dissociation constant by monitoring pH changes upon addition of a titrant. This method is highly reliable and directly yields the pKa value, which is fundamental to understanding a compound's behavior in different pH environments, a critical factor in drug development.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titrator Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Stability, Handling, and Safety

-

Chemical Stability: Phenols can be sensitive to light and air, potentially oxidizing over time to form colored impurities.[8] The thermolysis of related compounds like 2-methoxyphenol involves radical-induced decomposition pathways, suggesting that high temperatures should be avoided.[14]

-

Recommended Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Safety and Handling Precautions: Based on analogous compounds, this compound should be handled with caution.[15]

-

Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[13] Expected to cause skin and serious eye irritation.[12][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Conclusion

This compound is a molecule with a distinct set of physicochemical properties derived from its unique substitution pattern. Its moderate lipophilicity, predicted acidity, and specific functional groups make it a compound of interest for further investigation, particularly in the synthesis of novel chemical entities. This guide has provided a comprehensive, albeit partially predictive, profile of its properties and has outlined authoritative experimental protocols for their empirical validation. Adherence to these methodologies and safety precautions will ensure the generation of accurate data and the safe handling of this compound in a research setting.

References

- Cheméo. (n.d.). Chemical Properties of 2-Methoxy-3-chloro-phenol (CAS 77102-92-2).

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for 2-Chloro-4-methoxyphenol.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 2-Methoxyphenol.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet for 4-Chloro-2-methoxyphenol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15581471, this compound.

- Angene Chemical. (2025, April 5). Safety Data Sheet for 2-Chloro-6-methoxyphenol.

- Biosynth. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting information for an article on ipso-hydroxylation of arylboronic acid.

- ChemicalBook. (n.d.). 72403-03-3(Phenol, 2-chloro-6-methoxy-) Product Description.

- ChemicalBook. (2025, September 25). 3-Methoxyphenol | 150-19-6.

- Quora. (2017, July 23). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?.

- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). Phenol, 2-chloro-6-methoxy- CAS#: 72403-03-3.

- ChemBK. (n.d.). 2-Methoxyphenol.

- Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol?.

- ChemicalBook. (n.d.). 3-Methoxyphenol synthesis.

- Liptak, M. D., et al. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.

- National Institutes of Health. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.

- Fisher Scientific. (n.d.). 2-Methoxyphenol, 98+%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11099860, 4-Chloro-3-methoxyphenol.

- PrepChem.com. (n.d.). Synthesis of guaiacol.

- Chemsrc. (2025, August 27). 2-Chloro-6-methoxyphenol | CAS#:72403-03-3.

- Wikipedia. (n.d.). Guaiacol.

- ChemBK. (n.d.). 2-Methoxyphenol - Risk and Safety.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- ElectronicsAndBooks. (n.d.). The radical-induced decomposition of 2-methoxyphenol.

- PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430).

- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].

- Quora. (2017, September 20). Why does phenol and ortho methoxy phenol have same acidity?.

- Pearson+. (n.d.). Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe....

- ResearchGate. (n.d.). Chemical structure of guaiacol (2-methoxy phenol).

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 72232-49-6 | FC139619 [biosynth.com]

- 5. 2-Methoxy-3-chloro-phenol (CAS 77102-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 72403-03-3 CAS MSDS (Phenol, 2-chloro-6-methoxy-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Phenol, 2-chloro-6-methoxy- CAS#: 72403-03-3 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-Methoxyphenol, 98+% | Fisher Scientific [fishersci.ca]

- 10. quora.com [quora.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. angenechemical.com [angenechemical.com]

- 16. kishida.co.jp [kishida.co.jp]

Whitepaper: Structural Elucidation of 2-Chloro-3-methoxyphenol (CAS 72232-49-6): A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and pharmaceutical development. Intermediates such as 2-Chloro-3-methoxyphenol (CAS: 72232-49-6), a substituted phenol, are critical building blocks where purity and structural integrity are paramount.[1] This guide provides an in-depth, logic-driven workflow for the structural elucidation of this molecule. We move beyond simple data reporting to explain the causal relationships behind experimental choices, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound with the chemical formula C₇H₇ClO₂.[1][2] It is typically encountered as a white to off-white crystalline powder with a slight phenolic odor.[1] Its importance lies in its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Given its role, confirming the precise substitution pattern on the benzene ring is not merely an academic exercise but a critical quality control step to ensure the desired outcome of subsequent synthetic transformations.

The core challenge lies in distinguishing it from other possible isomers, such as 4-Chloro-3-methoxyphenol or 2-Chloro-5-methoxyphenol. This guide establishes a definitive protocol to confirm the 2-chloro, 3-methoxy substitution pattern.

| Property | Value | Source |

| CAS Number | 72232-49-6 | [2][3][4] |

| Molecular Formula | C₇H₇ClO₂ | [1][2][5][6] |

| Molecular Weight | 158.58 g/mol | [2][3][4][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-3-hydroxyanisole | [2] |

| Physical Form | Solid | [4] |

The Elucidation Strategy: A Logic-Driven Workflow

Our approach is hierarchical. We begin with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) and progressively employ more sophisticated methods (NMR) to assemble the final, high-resolution structural picture. Each step validates the previous one, ensuring a high degree of confidence in the final assignment.

Caption: Key HMBC correlations confirming the substituent positions.

-

-OCH₃ Protons (δ 3.88): These protons should show a correlation to C-3 (a ³J coupling), confirming the methoxy group is attached to C-3. A weaker correlation might also be seen to C-2.

-

H-4 Proton (δ ~6.70): This proton should show correlations to C-2, C-3, and C-5, locking its position relative to the substituents.

-

H-6 Proton (δ ~6.85): This proton should show correlations to C-1 and C-2, confirming the positions of the hydroxyl and chloro groups.

The combination of these correlations allows for the unambiguous assembly of the this compound structure.

Standard Operating Protocols

Sample Preparation

-

NMR: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

HRMS: Prepare a 1 mg/mL solution in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid for analysis via electrospray ionization (ESI).

-

IR (ATR): Place a small amount of the solid powder directly onto the attenuated total reflectance (ATR) crystal and acquire the spectrum.

Instrumentation Parameters

-

NMR: Acquire spectra on a 500 MHz spectrometer. For ¹H, use a 30-degree pulse with a 2-second relaxation delay. For ¹³C, use a 45-degree pulse with a 2-second relaxation delay. 2D experiments (COSY, HSQC, HMBC) should be run using standard manufacturer pulse programs.

-

MS: Use a time-of-flight (TOF) or Orbitrap mass analyzer in positive ion mode with a mass range of m/z 50-500.

-

IR: Acquire spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

Conclusion

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). 2-cloro-3-metoxifenol | this compound. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 72232-49-6 | FC139619 [biosynth.com]

- 4. This compound | 72232-49-6 [sigmaaldrich.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 72232-49-6 | 2-cloro-3-metoxifenol | this compound - Capot Químico [capotchem.com]

The Emerging Potential of 2-Chloro-3-methoxyphenol as a Privileged Scaffold in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug discovery, the identification of novel molecular scaffolds that offer a foundation for the development of new therapeutic agents is of paramount importance. 2-Chloro-3-methoxyphenol, a halogenated guaiacol derivative, presents itself as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This technical guide provides an in-depth analysis of the potential applications of this compound, leveraging its unique electronic and structural features. We will explore its synthetic accessibility, potential as a privileged scaffold for generating diverse compound libraries, and its prospective applications in oncology, inflammation, and infectious diseases. This guide aims to serve as a foundational resource for researchers, offering both a theoretical framework and practical methodologies for harnessing the therapeutic potential of this compound and its derivatives.

Introduction: The Rationale for this compound in Drug Discovery

The guaiacol (2-methoxyphenol) moiety is a well-established pharmacophore present in numerous natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a chlorine atom onto this privileged scaffold, yielding this compound, offers a strategic modification to modulate the physicochemical and pharmacological properties of the parent molecule.

The presence of the chloro and methoxy groups can significantly influence a molecule's interaction with biological targets.[5] The chlorine atom, an electron-withdrawing group, can alter the acidity of the phenolic hydroxyl group, impact metabolic stability, and introduce favorable halogen bonding interactions with protein targets. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence conformation. This unique combination of substituents on a phenolic ring makes this compound a promising starting point for the design of novel therapeutics.

This guide will delve into the untapped potential of this molecule, providing a roadmap for its exploration in modern medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for guiding the design of derivatives with improved drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | Biosynth[6] |

| Molecular Weight | 158.58 g/mol | Biosynth[6] |

| CAS Number | 72232-49-6 | Biosynth[6] |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Expected to have moderate lipophilicity | - |

| pKa (Phenolic OH) | Estimated to be lower than guaiacol due to the electron-withdrawing chlorine | - |

Synthetic Accessibility and Derivatization Strategies

The utility of a scaffold in medicinal chemistry is directly linked to its synthetic tractability. This compound, while not as readily available as guaiacol, can be synthesized through several plausible routes, and its functional groups offer multiple handles for diversification.

Proposed Synthesis of the this compound Scaffold

A potential synthetic route to this compound could start from the commercially available 3-methoxyphenol, which can be synthesized from resorcinol.[7][8]

Scheme 1: Proposed Synthesis of this compound

Sources

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 72232-49-6 | FC139619 [biosynth.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-methoxyphenol

This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required for the unambiguous characterization of 2-Chloro-3-methoxyphenol. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its structural verification is of paramount importance. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies underpinning the characterization of such substituted phenols.

Introduction

This compound, with the molecular formula C₇H₇ClO₂[1][2], is a substituted aromatic compound whose identity and purity are critical for its downstream applications. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm its molecular structure. This guide will delve into the theoretical and practical aspects of using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule. We will explore not only the expected spectral data but also the underlying principles that govern the interaction of the molecule with different forms of energy, leading to the observed spectra.

Molecular Structure and Spectroscopic Rationale

The arrangement of the chloro, methoxy, and hydroxyl groups on the benzene ring in this compound creates a unique electronic environment that is reflected in its spectroscopic signatures. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating effects of the hydroxyl and methoxy groups dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H | 6.8 - 7.3 | m | - | The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. Their exact chemical shifts are influenced by the positions of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-Cl) groups. |

| -OH | 5.0 - 6.0 | br s | - | The phenolic hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.8 | s | - | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

Note: Predicted values are based on empirical data for substituted phenols and may vary with solvent and experimental conditions. For comparison, the methoxy protons in 3-methoxyphenol appear at 3.77 ppm.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH | 150 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-Cl | 125 - 130 | The carbon bearing the chlorine atom is deshielded, but to a lesser extent than the oxygen-bearing carbons. |

| C-OCH₃ | 145 - 150 | The carbon attached to the methoxy group is also strongly deshielded. |

| C-H (aromatic) | 110 - 125 | The remaining aromatic carbons will resonate in this region. |

| -OCH₃ | ~56 | The methoxy carbon is shielded relative to the aromatic carbons and appears in a characteristic region. For 3-methoxyphenol, this carbon appears at 55.3 ppm.[3] |

Note: These are estimated chemical shift ranges. The actual values can be influenced by solvent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |

| 2850-3000 (sharp) | C-H stretch | Methoxy -CH₃ |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-O stretch | Phenolic C-O |

| 700-800 | C-Cl stretch | Aryl chloride |

The broadness of the O-H stretch is a key indicator of hydrogen bonding. The presence of sharp peaks in the aromatic C-H stretching region confirms the presence of the benzene ring. For comparison, the IR spectrum of 2-methoxyphenol shows characteristic absorptions for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound is 158.58 g/mol .[1][2] In the mass spectrum, a prominent molecular ion peak is expected at m/z 158. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 160 with about one-third the intensity of the M⁺ peak is a characteristic feature confirming the presence of one chlorine atom.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the methoxy group to give a fragment at m/z 143.

-

Loss of a formyl radical (-CHO) to give a fragment at m/z 129.

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z 123.

-

The mass spectrum of the related compound 2-methoxyphenol shows a molecular ion at m/z 124 and characteristic fragmentation patterns that can be used as a reference for interpreting the spectrum of this compound.

Synthesis and Characterization Workflow

A plausible synthesis of this compound involves the chlorination of 3-methoxyphenol. The resulting product would then be purified and subjected to the spectroscopic techniques outlined above for structural confirmation.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following are generalized step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid sample between two KBr plates or acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Spectral Interpretation: Identify the molecular ion peak and the M+2 peak. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous structural characterization of this compound. While this guide provides a detailed overview of the expected spectroscopic data and their interpretation, it is crucial to acquire high-quality experimental data for definitive structural confirmation. The methodologies and interpretative strategies outlined herein serve as a robust framework for researchers and scientists engaged in the synthesis and analysis of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-methoxyphenol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Chloro-3-methoxyphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It details robust, field-proven methodologies for determining its solubility profile in various aqueous and organic media and for assessing its stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The guide also outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. Predicted physicochemical parameters are presented to guide experimental design, and potential degradation pathways are proposed based on the established reactivity of related chemical structures. This document is intended to be a vital resource for scientists and researchers, enabling them to design and execute scientifically sound experiments, interpret data accurately, and accelerate the development of applications involving this compound.

Introduction: The Scientific Imperative for Characterization

In the landscape of drug discovery and chemical synthesis, the successful transition of a molecule from a laboratory curiosity to a viable product hinges on a comprehensive understanding of its fundamental physicochemical properties. This compound, a halogenated and methoxylated phenol derivative, represents a class of compounds with significant potential as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The chlorine and methoxy substituents on the phenolic ring are expected to modulate its reactivity, lipophilicity, and metabolic profile.

However, before its potential can be fully realized, a rigorous characterization of its solubility and stability is essential. Solubility dictates the compound's behavior in various solvent systems, influencing everything from reaction kinetics in synthetic processes to bioavailability in biological systems. Stability, the ability of the molecule to resist chemical change over time and under various environmental stressors, is a critical determinant of its shelf-life, formulation feasibility, and the safety profile of any resulting product.

This guide, therefore, is crafted to provide researchers, scientists, and drug development professionals with a detailed, practical framework for evaluating the solubility and stability of this compound. It moves beyond theoretical discussions to provide actionable experimental protocols and the rationale behind them, empowering the reader to generate high-quality, reliable data.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing relevant solubility and stability studies. While experimental data for this specific molecule is limited in publicly accessible literature, we can leverage computational models and data from analogous structures to establish a predictive profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Structure | ||

| PubChem | |

| Molecular Formula | C₇H₇ClO₂ | PubChem[1] |

| Molecular Weight | 158.58 g/mol | PubChem[1] |

| CAS Number | 72232-49-6 | Biosynth[2] |

| Calculated XLogP3 | 2.2 | PubChem[1] |

| Predicted pKa | ~9.5 | ACD/Labs Prediction[3][4] |

| Predicted Aqueous Solubility | Low | Based on XLogP3 and QSAR models[5] |

The calculated XLogP3 value of 2.2 suggests that this compound is moderately lipophilic, which implies it will likely have limited solubility in aqueous media but good solubility in many organic solvents.[1] The predicted pKa of approximately 9.5 is characteristic of a weakly acidic phenol. This acidity is a critical parameter, as the ionization state of the molecule will change with pH, significantly impacting its solubility and stability.

Comprehensive Solubility Assessment

The solubility of a compound is not a single value but rather a profile that depends on the solvent, temperature, and pH. A thorough assessment is therefore necessary.

Causality in Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of this compound. A representative panel of solvents should include:

-

Aqueous Media: Purified water and buffered solutions at various pH values (e.g., pH 2, 7, and 9) are essential to understand the impact of ionization on solubility.

-

Common Organic Solvents: A range of polar and non-polar organic solvents relevant to synthesis and formulation should be tested. These include:

-

Protic Solvents: Methanol, Ethanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Less Polar Solvents: Dichloromethane, Ethyl Acetate

-

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability. The protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as the HPLC method described in Section 5.

-

Calculation: Determine the concentration of this compound in the diluted sample and back-calculate the solubility in the original solvent, expressing the result in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of this compound and its degradation pathways is critical for determining appropriate storage conditions, predicting potential impurities, and developing a stability-indicating analytical method. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), are designed to accelerate the degradation process to predict the compound's long-term stability.[6]

Rationale for Stress Conditions

The choice of stress conditions is designed to mimic the environmental factors a compound might encounter during its lifecycle and to explore its chemical vulnerabilities.

Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24-48 hours | To assess stability in acidic environments, which can be encountered in gastric fluids or during certain synthetic steps. |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24-48 hours | To evaluate stability in alkaline conditions, which can be found in intestinal fluids or during basic work-ups in synthesis. The phenoxide form is often more susceptible to degradation. |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24-48 hours | To investigate susceptibility to oxidation, a common degradation pathway for phenols.[7] |

| Thermal Degradation | Solid and solution at 80°C, 48-72 hours | To assess the impact of heat on the compound's stability, relevant for manufacturing and storage. |

| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B), Room Temperature | To determine light sensitivity, which informs packaging requirements.[8] |

Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Expose the solutions to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions (e.g., 25°C, protected from light).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Neutralization (for hydrolytic studies): For acidic and basic stress samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (see Section 5).

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. This is a key aspect of a self-validating protocol. The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.

Caption: Logical workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, several degradation pathways can be anticipated:

-

Oxidation: The phenolic ring is susceptible to oxidation, potentially leading to the formation of quinone-type structures. The presence of the electron-donating methoxy group may activate the ring towards oxidation.

-

Hydrolysis: Under harsh hydrolytic conditions (acidic or basic), cleavage of the methoxy ether bond could occur, yielding 2-chloro-1,3-dihydroxybenzene.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond, which could lead to the formation of 3-methoxyphenol. Ring cleavage is also a possibility under high-energy UV light.[9]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[10] A reverse-phase HPLC method with UV detection is a robust and widely used technique for this purpose.

Method Development Strategy

The goal is to achieve adequate resolution between the parent peak of this compound and all potential degradation products generated during the forced degradation studies.

Table 3: Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to suppress the ionization of the phenol, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase HPLC. |

| Gradient Elution | Start with a low percentage of B and gradually increase | To elute a range of compounds with varying polarities, from polar degradants to the more lipophilic parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 280 nm (or determined by UV scan) | Phenolic compounds typically have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Anticipated Results and Data Interpretation

Solubility: It is anticipated that this compound will exhibit low aqueous solubility, which will likely increase at higher pH values due to the deprotonation of the phenolic hydroxyl group. Its solubility in organic solvents such as methanol, ethanol, and DMSO is expected to be significantly higher.

Stability: The forced degradation studies will likely show that this compound is most susceptible to oxidative and basic hydrolytic degradation. The HPLC analysis of the stressed samples will provide a "degradation map," revealing the number of degradation products and their retention times relative to the parent compound. The use of a PDA detector will be crucial for assessing peak purity and for obtaining UV spectra of the degradation products, which can provide initial clues to their structures. For definitive structural elucidation of major degradants, techniques like LC-MS/MS would be necessary.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following the detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the high-quality data necessary to support the advancement of projects involving this compound. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within the protocols ensures the trustworthiness and reliability of the results. This foundational knowledge is indispensable for informed decision-making in chemical synthesis, formulation development, and regulatory submissions, ultimately paving the way for the successful application of this compound in the pharmaceutical and chemical industries.

References

- 1. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 72232-49-6 | FC139619 [biosynth.com]

- 3. afit.edu [afit.edu]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. japsonline.com [japsonline.com]

- 7. 2-Methoxy-3-chloro-phenol (CAS 77102-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. researchgate.net [researchgate.net]

- 10. openaccessjournals.com [openaccessjournals.com]

Unlocking the Synthetic Potential of 2-Chloro-3-methoxyphenol: A Guide to the Reactivity of its Phenolic Hydroxyl Group

An In-depth Technical Guide:

Abstract

2-Chloro-3-methoxyphenol is a substituted phenolic compound whose synthetic utility is largely dictated by the reactivity of its hydroxyl group. The interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group creates a unique electronic environment that modulates the acidity, nucleophilicity, and directing effects of the phenolic moiety. This guide provides an in-depth exploration of the core reactions involving the phenolic hydroxyl group of this compound. We will dissect the underlying principles governing its reactivity, present field-proven experimental protocols, and offer insights into optimizing its transformation into valuable intermediates for pharmaceutical and fine chemical applications.

The Electronic Landscape: How Substituents Govern Reactivity

The reactivity of the phenolic hydroxyl group in this compound is not considered in isolation. It is a direct consequence of the electronic tug-of-war exerted by the chloro and methoxy substituents on the aromatic ring.

-

The Methoxy Group (-OCH₃): Located at the meta-position relative to the hydroxyl group, the methoxy group exerts a weak electron-donating resonance effect (+M) and a moderate inductive electron-withdrawing effect (-I). The resonance effect increases electron density on the ring, making the phenol less acidic compared to phenol itself.[1][2]

-

The Chloro Group (-Cl): Situated ortho to the hydroxyl group, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker, opposing electron-donating resonance effect (+M). The net result is strong electron withdrawal from the ring, which stabilizes the corresponding phenoxide anion.[3]

This combined electronic influence has two primary consequences for the hydroxyl group:

-

Enhanced Acidity: The potent electron-withdrawing nature of the adjacent chloro group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol or 3-methoxyphenol, facilitating its removal by a base.

-

Modulated Nucleophilicity: While the chloro group decreases the electron density on the oxygen atom, the formation of the highly stable phenoxide anion creates a potent nucleophile, ready to participate in a variety of substitution reactions.

Caption: Electronic effects of substituents on the phenolic hydroxyl group.

Core Reactions and Methodologies

The enhanced acidity and potent nucleophilicity of the derived phenoxide make O-alkylation and O-acylation primary pathways for the synthetic elaboration of this compound.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds in two stages: deprotonation of the phenol to form the nucleophilic phenoxide, followed by an Sₙ2 attack on an alkyl halide.[4]

Causality Behind Experimental Choices:

-

Base Selection: The choice of base is critical. For a relatively acidic phenol like this compound, a moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient and offers operational simplicity.[5] Stronger bases like sodium hydride (NaH) can be used for less reactive alkyl halides but require anhydrous conditions.

-

Solvent System: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity.

-

Temperature: Gentle heating (50-80 °C) is typically required to overcome the activation energy of the Sₙ2 step, especially with less reactive halides like alkyl chlorides.

Self-Validating Experimental Protocol: O-Methylation

-

Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add methyl iodide (0.75 mL, 12 mmol) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-1,3-dimethoxybenzene.

O-Acylation for Ester Formation

O-acylation converts the phenolic hydroxyl group into an ester, which can serve as a protective group or as a key functional handle in its own right. The reaction is typically performed with an acyl chloride or anhydride in the presence of a base.

Causality Behind Experimental Choices:

-

Reaction Conditions: The Schotten-Baumann condition, which uses an aqueous base and an organic solvent, is effective for this transformation.[6] Alternatively, using a tertiary amine base like triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) prevents hydrolysis of the acylating agent.

-

Temperature Control: O-acylation reactions are often exothermic. Running the reaction at 0 °C initially helps to control the reaction rate and minimize side reactions. At elevated temperatures, the O-acylated product can undergo a Fries rearrangement to yield C-acylated products.[7]

Self-Validating Experimental Protocol: O-Acetylation

-

Initial Setup: Dissolve this compound (1.59 g, 10 mmol) in 25 mL of dichloromethane (DCM) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.1 mL, 15 mmol).

-

Reagent Addition: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

-

Work-up and Isolation: Quench the reaction by adding 30 mL of water. Separate the organic layer, and wash successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-methoxyphenyl acetate.

The Hydroxyl Group as a Director in Electrophilic Aromatic Substitution

While not a direct reaction of the hydroxyl group itself, its powerful activating and ortho-, para-directing properties are paramount to the molecule's overall reactivity profile.[3][8] The outcome of any electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of all three substituents.

-

-OH group: Strongly activating, ortho-, para-directing.

-

-OCH₃ group: Strongly activating, ortho-, para-directing.

-

-Cl group: Weakly deactivating, ortho-, para-directing.

The positions ortho and para to the hydroxyl and methoxy groups are the most activated. Given the existing substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. Steric hindrance from the ortho-chloro group may disfavor substitution at the C2 position relative to the methoxy group.

Physicochemical Data Summary

Precise experimental data for this compound is not widely published. The table below includes key identifiers and data supplemented with values for structurally related compounds to provide context.

| Property | Value / Information | Source |

| IUPAC Name | This compound | PubChem[9] |

| CAS Number | 72232-49-6 | Biosynth[10] |

| Molecular Formula | C₇H₇ClO₂ | PubChem[9] |

| Molecular Weight | 158.58 g/mol | PubChem[9] |

| Predicted pKa | ~9.5 | Estimated based on related structures |

| pKa of 2-methoxyphenol | 9.98 | Yeast Metabolome Database[11] |

| pKa of 3-methoxyphenol | 9.65 | ChemicalBook[12] |

Note: The pKa of this compound is predicted to be lower (more acidic) than that of 2-methoxyphenol and 3-methoxyphenol due to the electron-withdrawing effect of the chlorine atom.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the O-alkylation of this compound.

Sources

- 1. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H7ClO2 | CID 15581471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 72232-49-6 | FC139619 [biosynth.com]

- 11. ymdb.ca [ymdb.ca]

- 12. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

A Theoretical Investigation of the Electronic Properties of 2-Chloro-3-methoxyphenol: A Computational Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone in organic chemistry, with wide-ranging applications as antioxidants, pharmaceuticals, and industrial precursors.[1][2] The introduction of various substituents to the phenol ring allows for the precise tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. 2-Chloro-3-methoxyphenol (C₇H₇ClO₂)[3], with its chloro and methoxy substituents, presents an interesting case for theoretical study. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group is expected to create a unique electronic landscape, influencing its reactivity and potential for hydrogen bonding.

Understanding the electronic properties of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel derivatives with enhanced functionalities. Computational chemistry provides a powerful, non-invasive toolkit to probe these properties at the atomic level. This guide will detail a theoretical protocol to comprehensively characterize this compound.

Proposed Computational Methodology

The following section details a robust computational workflow for the theoretical investigation of this compound. This methodology is synthesized from proven computational studies on similar substituted phenols.[4][5]

Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemical software package is recommended.[6]

-

Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules.[7]

-

Basis Set: The 6-311++G(d,p) basis set is proposed to provide a high degree of accuracy for both geometry and electronic property calculations.[4][5]

-